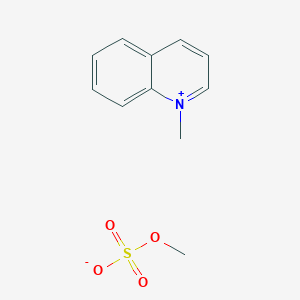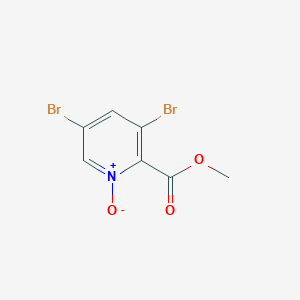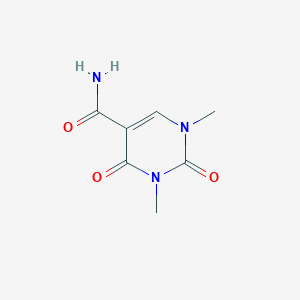![molecular formula C12H12N2O3 B1625978 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 94192-15-1](/img/structure/B1625978.png)
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Overview
Description
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, also known as 3-MPA, is an organic compound that belongs to the class of oxadiazoles. It is a colorless solid that is soluble in polar organic solvents such as ethanol and acetone. 3-MPA has been studied extensively due to its wide range of applications in biochemistry and medicine. Additionally, the advantages and limitations for lab experiments will be discussed, as well as potential future directions for research.
Scientific Research Applications
PET Radiopharmaceuticals
One significant application of compounds related to 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is in the development of PET radiopharmaceuticals. For instance, the automated synthesis of a radiopharmaceutical, 3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl) (methyl-11C)amino)propanoic acid ([11C]CS1P1), was successfully conducted for PET imaging of the sphingosine-1 phosphate receptor 1 (S1P1), crucial in clinical research, particularly for conditions like multiple sclerosis (Luo et al., 2019).
Anti-Inflammatory and Analgesic Agents
Compounds derived from 4-oxo-4-(biphenyl-4-yl)butanoic acid (fenbufen), which have structural similarities to this compound, have shown promising anti-inflammatory and analgesic properties. These compounds demonstrated significant efficacy in animal models for inflammation and pain management, with a notable reduction in ulcerogenic action and lipid peroxidation (Husain et al., 2009).
Urease Inhibitors
A study involving the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, structurally related to this compound, revealed potent inhibitory effects against the urease enzyme. This suggests potential applications in treating conditions caused by urease-producing bacteria (Nazir et al., 2018).
Corrosion Inhibition
Compounds structurally related to this compound have been found effective in inhibiting corrosion, particularly for mild steel in acidic environments. Their inhibition properties, assessed through various techniques, indicate potential applications in material sciences and industrial processes (Ammal et al., 2018).
Antimicrobial Activity
Benzimidazole derivatives, incorporating elements similar to this compound, have been synthesized and tested for antimicrobial activities. These compounds showed potential as antimicrobial agents, suggesting applications in medical and pharmaceutical research (El-masry et al., 2000).
Solar Cell Applications
Organic sensitizers related to this compound have been engineered for solar cell applications. These sensitizers exhibit high conversion efficiencies, indicating their potential in renewable energy technologies (Kim et al., 2006).
properties
IUPAC Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-4-2-3-5-9(8)12-13-10(17-14-12)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVKAFMWSAOINX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536013 | |
| Record name | 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94192-15-1 | |
| Record name | 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[(Cyclopentyloxy)methyl]oxirane](/img/structure/B1625911.png)

![Benzene, [(2-bromoethyl)sulfonyl]-](/img/structure/B1625913.png)

